4-ethyl-N-methyl-1,3-thiazol-2-amine
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Overview
Description
4-ethyl-N-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound with the molecular formula C6H10N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 4-ethyl-N-methyl-1,3-thiazol-2-amine, can be achieved through various methods. Another method includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . These reactions typically occur under mild conditions and yield pure products without the need for extensive purification.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive substrates, along with mild reaction conditions, makes the industrial synthesis of these compounds efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to thiazolines.
Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine and nucleophilic reagents like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-ethyl-N-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Biology: Thiazole derivatives exhibit antimicrobial, antifungal, antiviral, and anticancer activities.
Medicine: They are used in the development of pharmaceuticals, including antitumor and cytotoxic drugs.
Industry: Thiazole compounds are used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-ethyl-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and can interfere with DNA or RNA synthesis . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine, 4-methyl-: Another thiazole derivative with similar biological activities.
Thiazolidine: A five-membered heterocycle with sulfur and nitrogen atoms, known for its diverse pharmacological properties.
Uniqueness
4-ethyl-N-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and N-methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
4-ethyl-N-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4-9-6(7-2)8-5/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVTWNICXBLSKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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